6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the class of naphthalenamines. It features a chlorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene structure. The molecular formula is C11H14ClNO, and its molecular weight is approximately 211.69 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction.
Research indicates that 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial properties and potential anticancer effects. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological outcomes.
The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:
In industrial settings, production may involve large-scale batch or continuous processes with optimized reaction conditions to ensure high yield and purity.
6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications across different fields:
These applications highlight its versatility in scientific research and development.
Studies on 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride focus on its interactions with biological targets. These interactions may include binding to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and mechanisms involved in these interactions.
Several compounds share structural similarities with 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methoxy group; only contains chlorine | Simpler structure with potential different activity |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Contains a methyl group instead of chlorine | Different substituent may lead to distinct properties |
| (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Different stereochemistry at the amine position | Potentially different biological activity |
These compounds highlight the uniqueness of 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amino hydrochloride due to its specific combination of functional groups and stereochemistry that may influence its chemical reactivity and biological activity.